molecular formula C20H29N3O2 B4601373 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

Cat. No.: B4601373
M. Wt: 343.5 g/mol
InChI Key: VORKUAPGOGICQK-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the benzyl group and the ethanone moiety. Common reagents used in these reactions include alkyl halides, carbonyl compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-PROPANONE: Similar structure with a propanone group instead of ethanone.

    1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-BUTANONE: Contains a butanone group.

Uniqueness

1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[4-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-16-3-5-18(6-4-16)15-21-11-13-23(14-12-21)20(25)19-7-9-22(10-8-19)17(2)24/h3-6,19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORKUAPGOGICQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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